1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine
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Overview
Description
1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, a pyrrolidine ring, and a triazoloquinazoline core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the construction of the triazoloquinazoline core, followed by the introduction of the sulfonyl and pyrrolidine groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring.
Scientific Research Applications
1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazoloquinazoline derivatives and sulfonyl-containing molecules. Examples include:
- 3-(4-Fluorophenyl)sulfonyl-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline
- 3-(4-Chlorophenyl)sulfonyl-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline
Uniqueness
What sets 1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine apart is its specific combination of functional groups, which may confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-14-8-10-15(11-9-14)28(26,27)20-19-21-18(24-12-4-5-13-24)16-6-2-3-7-17(16)25(19)23-22-20/h2-3,6-11H,4-5,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTJEJZHTWVTIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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